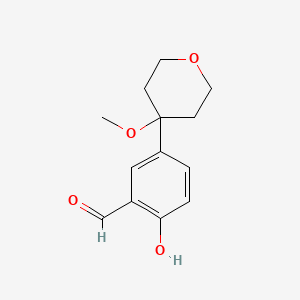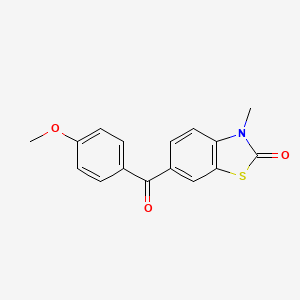![molecular formula C23H32O3Si B15163648 Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester CAS No. 146830-59-3](/img/structure/B15163648.png)
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is an organic compound with the molecular formula C23H32O3Si. It is a derivative of hexanoic acid, where the hydroxyl group is replaced by a 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] group, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of hexanoic acid is protected by reacting it with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This forms the 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] derivative.
Esterification: The carboxyl group of the protected hexanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, allowing it to participate in various chemical reactions without degradation. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is unique due to its specific silyl ether and ester functional groups. Similar compounds include:
Hexanoic acid, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: This compound has a dimethylsilyl group instead of a diphenylsilyl group.
Decanoic acid, 10-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, 7-octynyl ester: This compound has a longer carbon chain and an octynyl ester group.
Nonanedioic acid, (1,1-dimethylethyl)diphenylsilyl methyl ester: This compound has a different carbon chain length and functional groups.
These similar compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
146830-59-3 |
|---|---|
Molecular Formula |
C23H32O3Si |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
methyl 6-[tert-butyl(diphenyl)silyl]oxyhexanoate |
InChI |
InChI=1S/C23H32O3Si/c1-23(2,3)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)26-19-13-7-12-18-22(24)25-4/h5-6,8-11,14-17H,7,12-13,18-19H2,1-4H3 |
InChI Key |
OZZRRRPTSPJZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


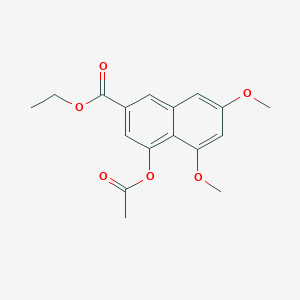

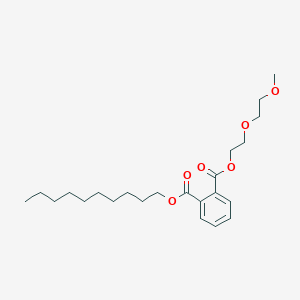
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
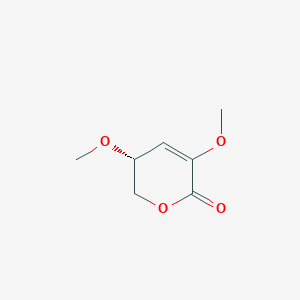
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
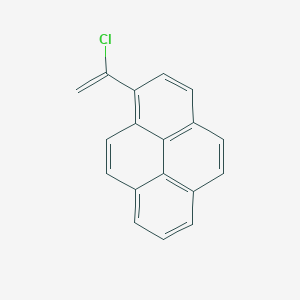
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
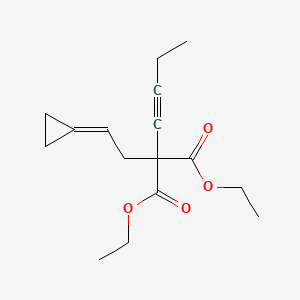
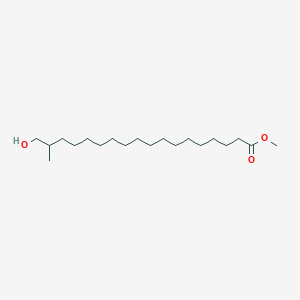
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
